3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine
Description
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C9H10BrN3O/c10-6-4-7(8(11)12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2,(H2,11,12) |
InChI Key |
JBMOJOCACBIMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Directed Bromination via Metalation
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, RT, 12 h | 89% | |
| Lithiation/Bromination | LDA, THF, -78°C; Br₂, -78°C → RT | 65% | |
| Deprotection | HCl (4M in dioxane), RT, 2 h | 95% |
Introduction of the 3-Carboxy Group
The 3-carboxy group is introduced via directed carboxylation, leveraging the amine’s directing effect.
Directed Carboxylation Protocol
-
Lithiation at Position 3 : Boc-protected 5-bromopyridin-2-amine is treated with LDA at -78°C, directing deprotonation to position 3.
-
CO₂ Quenching : Reaction with gaseous CO₂ forms the carboxylic acid intermediate.
-
Acid Work-Up : Hydrolysis with HCl yields 3-carboxy-5-bromopyridin-2-amine.
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Lithiation/CO₂ | LDA, THF, -78°C; CO₂(g), 1 h | 58% | |
| Acid Hydrolysis | HCl (6M), RT, 4 h | 90% |
Amide Coupling with Azetidine
The final step involves coupling 3-carboxy-5-bromopyridin-2-amine with azetidine to form the target amide.
Acyl Chloride Formation and Amidation
-
Activation with POCl₃ : The carboxylic acid is converted to its acyl chloride using POCl₃ and pyridine in DCM.
-
Reaction with Azetidine : Azetidine is added to the acyl chloride intermediate, forming the amide bond.
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Acyl Chloride Formation | POCl₃, pyridine, DCM, 0°C, 4 h | 85% | |
| Amidation | Azetidine, DCM, RT, 12 h | 73% |
Alternative Routes and Optimization
Palladium-Catalyzed Carbonylation
A Suzuki-Miyaura coupling variant could theoretically introduce the azetidine-carbonyl group, though this remains hypothetical without direct literature support.
Solid-Phase Synthesis
Immobilizing 5-bromopyridin-2-amine on resin and sequentially introducing the carboxy and azetidine groups may enhance purity but requires optimization.
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competing bromination at positions 3 or 4 is mitigated using directing groups.
-
Acyl Chloride Stability : Low temperatures (0–5°C) prevent decomposition during activation.
-
Azetidine Reactivity : Freshly distilled azetidine minimizes side reactions from ring strain.
Analytical Validation
1H NMR (DMSO-d6) :
-
δ 8.35 (s, 1H, pyridine-H6), 7.92 (s, 1H, NH₂), 4.20 (m, 4H, azetidine-H), 3.55 (m, 2H, azetidine-H).
LC-MS : m/z 285.1 [M+H]⁺, consistent with theoretical mass.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The azetidine ring and the pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with a base such as potassium carbonate in a polar solvent like dimethylformamide.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving metabolic dysfunctions and cancer. Its structural features allow it to interact with biological targets effectively.
Case Study: Cancer Treatment
Research indicates that compounds similar to 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine can inhibit specific metabolic pathways in cancer cells. For instance, the inhibition of oxidative phosphorylation (OXPHOS) has been highlighted as a promising strategy in cancer therapy. A study demonstrated that analogs of this compound could significantly reduce ATP production in cancer cell lines, leading to cytotoxic effects .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine | MIA PaCa-2 | 0.58 | OXPHOS inhibition |
| Analog 1 | BxPC-3 | 1.0 | Complex I inhibition |
| Analog 2 | UM16 | 0.31 | ATP depletion |
Neuropharmacology
Endocannabinoid System Modulation
The compound's azetidine moiety has been studied for its ability to modulate the endocannabinoid system, which plays a crucial role in various neuropharmacological processes. Research has shown that similar azetidine derivatives can influence monoacylglycerol lipase activity, impacting lipid signaling pathways associated with neurodegenerative diseases .
Case Study: Imaging Studies
In vivo imaging studies using radiolabeled azetidine-carboxylates have demonstrated the ability to cross the blood-brain barrier effectively. This property is essential for developing therapeutics targeting neurological disorders, including Alzheimer’s and Parkinson’s diseases .
| Study Type | Findings |
|---|---|
| PET Imaging | Compound rapidly crosses blood-brain barrier |
| Neuropharmacological | Modulates endocannabinoid signaling |
Drug Development
Structure-Activity Relationships (SAR)
The compound's structure allows for modifications that enhance its pharmacological properties. Ongoing research focuses on optimizing its efficacy and safety profiles through systematic SAR studies.
Case Study: Optimization Strategies
A study on related compounds illustrated how variations in substituents can significantly affect biological activity. For example, altering the position of bromine or modifying the azetidine ring can lead to increased potency against specific cancer cell lines .
| Modification | Effect on Potency |
|---|---|
| Bromine at Position X | Increased cytotoxicity |
| Azetidine Ring Size | Optimal size correlates with potency |
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azetidine ring and the bromine atom can interact with biological targets, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds:
5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine (CAS 1248256-80-5) Substituent: Pyrrolidine-1-carbonyl (5-membered ring) at position 3. Impact: Larger ring size increases steric bulk and conformational flexibility compared to azetidine.
3-[(3,5-Bis(trifluoromethyl)phenyl)ethynyl]-5-bromopyridin-2-amine (Compound 14d) Substituent: Ethynyl group with electron-withdrawing CF₃ groups. This contrasts with the polar amide group in the target compound .
N-((1H-1,2,4-triazol-1-yl)methyl)-5-bromopyridin-2-amine Substituent: Triazole-methyl group.
Physicochemical Properties:
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features |
|---|---|---|---|---|---|
| 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine | 270.14 | 1.8 | 2 | 3 | Rigid azetidine, polar carbonyl |
| 5-Bromo-3-(pyrrolidine-1-carbonyl)pyridin-2-amine | 270.14 | 2.1 | 2 | 3 | Flexible pyrrolidine |
| Compound 14d | 408.98 | 3.5 | 1 | 2 | Lipophilic CF₃ groups |
| N-((1H-1,2,4-triazol-1-yl)methyl)-5-bromopyridin-2-amine | 253.09 | 1.2 | 3 | 4 | Triazole enhances solubility |
Biological Activity
3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets. It has been shown to bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use, but preliminary studies suggest that it may influence signaling pathways associated with cell proliferation and survival.
Antitumor Activity
Recent studies have indicated that compounds similar to 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine exhibit promising antitumor activities. For example, a related compound demonstrated substantial inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation. In vivo studies showed a reduction in tumor size in xenograft models when administered at specific dosages, highlighting the potential for therapeutic applications in oncology .
Inhibition of Kinases
The compound has also been evaluated for its kinase inhibitory properties. It has been reported that certain derivatives can inhibit key kinases involved in cancer progression, such as Akt and mTOR, with IC50 values indicating potent activity. This suggests that 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine could serve as a lead compound for developing targeted cancer therapies .
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a study involving MDA-MB-361 breast cancer xenografts, compounds structurally related to 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine were administered at doses of 25 mg/kg and 50 mg/kg. Results showed a significant reduction in tumor growth, correlating with the inhibition of Akt phosphorylation .
| Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 25 | 40 |
| 50 | 75 |
Case Study 2: Selectivity in Kinase Inhibition
Another study focused on the selectivity of related compounds against various kinases. The results indicated that modifications to the azetidine structure could enhance selectivity for specific kinases over others, which is crucial for minimizing off-target effects in therapeutic applications.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A (similar structure) | PI3K | 50 |
| Compound B (modified azetidine) | mTOR | 30 |
Q & A
Q. What synthetic methodologies are effective for preparing 3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling reactions between 5-bromopyridin-2-amine derivatives and azetidine-containing carbonyl groups. Key steps include:
- Nucleophilic acyl substitution : Reacting 5-bromopyridin-2-amine with azetidine-1-carbonyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., DMF) with a base like triethylamine .
- Palladium-catalyzed cross-coupling : For introducing the azetidine moiety, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and a boronic acid derivative of azetidine may be employed, though steric hindrance may require elevated temperatures (80–100°C) .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELXL for refinement (e.g., to confirm azetidine ring conformation and bromine positioning) .
- NMR spectroscopy : ¹H/¹³C NMR to assign protons (e.g., NH₂ at δ 6.2–6.5 ppm) and confirm carbonyl resonance (C=O at ~170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 284.0 m/z) .
Q. What are the key stability considerations for handling and storing this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent bromine dissociation or azetidine ring degradation .
- Moisture sensitivity : Use anhydrous solvents and a nitrogen atmosphere during synthesis to avoid hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How does the electron-withdrawing bromine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?
Answer: The bromine atom at position 5 activates the pyridine ring toward electrophilic substitution but complicates Pd-catalyzed couplings due to steric and electronic effects:
- Electronic effects : Bromine reduces electron density at position 3, favoring nucleophilic attack at position 2 (NH₂ group) .
- Steric hindrance : Use bulky ligands (e.g., XPhos) to enhance coupling efficiency with azetidine derivatives .
- Comparative data : Contrast with 5-fluoro or 5-methyl analogs to isolate bromine’s impact on reaction kinetics (see Table 1) .
Q. Table 1. Reactivity of Halogen-Substituted Pyridines in Cross-Coupling Reactions
| Substituent | Coupling Yield (%) | Reaction Time (h) |
|---|---|---|
| 5-Bromo | 62 | 24 |
| 5-Fluoro | 78 | 18 |
| 5-Methyl | 45 | 30 |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity validation : Use HPLC (≥95% purity) to exclude byproducts like de-brominated analogs .
- Dose-response curves : Test across a wide concentration range (nM–μM) to account for non-linear effects in enzyme inhibition assays .
- Structural analogs : Compare with 5-bromo-2-aminopyridine derivatives lacking the azetidine group to isolate pharmacophore contributions .
Q. What computational approaches are suitable for predicting binding modes of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model interactions between the azetidine carbonyl and catalytic lysine residues .
- DFT calculations : Analyze charge distribution to predict regioselectivity in electrophilic reactions (e.g., bromine’s impact on HOMO/LUMO levels) .
- MD simulations : Assess conformational flexibility of the azetidine ring in aqueous vs. lipid environments .
Q. What strategies can improve regioselectivity in functionalizing the pyridine ring?
Answer:
- Directing groups : Use the NH₂ group at position 2 to direct electrophilic substitution to position 4 via hydrogen bonding .
- Protection/deprotection : Temporarily protect the amine with a Boc group to shift reactivity toward the bromine site .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side pathways (e.g., 120°C, 30 min) .
Methodological Recommendations
- Controlled experiments : Always include halogen-free analogs as controls to isolate electronic/steric effects .
- Data reproducibility : Replicate crystallography results using SHELXTL (Bruker AXS) for cross-validation .
- Safety protocols : Handle brominated pyridines in a fume hood due to potential toxicity (LD₅₀ 250 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
